4-hydroxy-N'-(2-methylpropanoyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxyquinoline-3-carbohydrazide with 2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyquinoline-3-carbohydrazide
- 2-methylpropanoylquinoline derivatives
- Quinoline-2,4-dione derivatives
Uniqueness
4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydrazide and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-hydroxy-N'-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H21N3O4/c1-4-9-20-12-8-6-5-7-11(12)14(21)13(17(20)24)16(23)19-18-15(22)10(2)3/h5-8,10,21H,4,9H2,1-3H3,(H,18,22)(H,19,23) |
InChI Key |
KTIANWASECYXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C(C)C)O |
Origin of Product |
United States |
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